molecular formula C13H9NO B7743302 Acridone CAS No. 643-62-9

Acridone

Cat. No.: B7743302
CAS No.: 643-62-9
M. Wt: 195.22 g/mol
InChI Key: FZEYVTFCMJSGMP-UHFFFAOYSA-N
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Description

Acridone is an organic compound based on the acridine skeleton, characterized by a carbonyl group at the 9th position. It is a yellow powder with a chemical formula of C₁₃H₉NO and a molar mass of 195.22 g/mol

Mechanism of Action

Target of Action

Acridone, a derivative of acridine, is a class of compounds with a broad spectrum of biological activity . The primary targets of this compound are DNA and enzymes such as topoisomerases and telomerases . The unique planar ring structure of this compound allows it to act as a DNA intercalator and to inhibit topoisomerase or telomerase enzymes .

Mode of Action

This compound interacts with its targets primarily through intercalation and enzyme inhibition. The planar structure of this compound allows it to insert itself between the base pairs of the DNA helix, disrupting the normal functioning of the DNA . This disruption can lead to the inhibition of DNA replication and transcription, thereby affecting the growth and proliferation of cells . Additionally, this compound can inhibit the action of topoisomerases and telomerases, enzymes that play crucial roles in DNA replication and cell division .

Biochemical Pathways

The interaction of this compound with DNA and enzymes affects several biochemical pathways. By intercalating with DNA and inhibiting topoisomerases and telomerases, this compound disrupts the normal cell cycle, leading to cell death . This disruption can have downstream effects on various cellular processes, including DNA repair, gene expression, and cell signaling .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of DNA function and cell division. This disruption can lead to cell death, particularly in cancer cells . This compound has been shown to have significant cytotoxic effects, effectively suppressing the growth of cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds can affect the absorption and distribution of this compound . Additionally, the pH and temperature of the environment can impact the stability of this compound .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Acridone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various this compound derivatives with modified functional groups, which can exhibit different biological activities and properties .

Scientific Research Applications

Acridone and its derivatives have a wide range of applications in scientific research:

Comparison with Similar Compounds

Acridone is structurally similar to other acridine derivatives, such as:

Uniqueness: this compound’s unique planar structure and the presence of a carbonyl group at the 9th position contribute to its distinct chemical and biological properties. This makes this compound and its derivatives valuable in various research and industrial applications .

Properties

IUPAC Name

10H-acridin-9-one
Source PubChem
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InChI

InChI=1S/C13H9NO/c15-13-9-5-1-3-7-11(9)14-12-8-4-2-6-10(12)13/h1-8H,(H,14,15)
Source PubChem
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InChI Key

FZEYVTFCMJSGMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO
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DSSTOX Substance ID

DTXSID8060371
Record name 9(10H)-Acridinone
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Molecular Weight

195.22 g/mol
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Physical Description

Crystalline solid; [Sigma-Aldrich MSDS]
Record name Acridone
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Solubility

4.7 [ug/mL] (The mean of the results at pH 7.4)
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CAS No.

578-95-0, 643-62-9
Record name Acridone
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Record name Acridone
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Record name acridone
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Record name 9(10H)-Acridinone
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Record name ACRIDONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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